Butirosin B sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

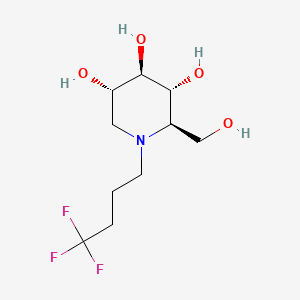

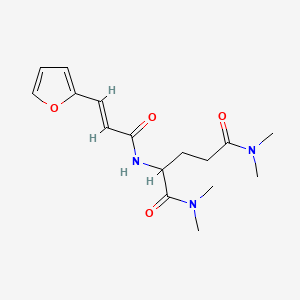

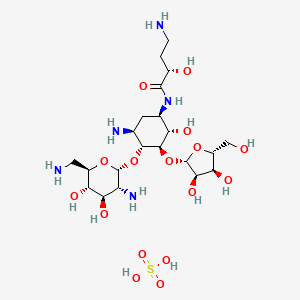

Butirosin B sulfate is a member of the aminoglycoside class of antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections . This compound is derived from the bacterium Bacillus circulans and is characterized by its unique structure, which includes a (S)-4-amino-2-hydroxybutyryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Butirosin B sulfate involves a series of enzymatic reactions that occur within Bacillus circulans. The key steps include the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, which is then further modified to produce the aminoglycoside core . The unique (S)-4-amino-2-hydroxybutyryl side chain is added through the action of specific transferases and deprotective enzymes .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Bacillus circulans under controlled conditions. The fermentation broth is then subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate the antibiotic in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butirosin B sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can affect the amino groups, potentially altering the antibiotic’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include modified aminoglycosides with altered antibacterial activity. These derivatives can be used to study the structure-activity relationship of the antibiotic and to develop new antibiotics with improved properties .

Scientific Research Applications

Butirosin B sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Butirosin B sulfate exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The compound targets the 30S subunit of the ribosome, which is a common target for aminoglycoside antibiotics .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butirosin B sulfate include other aminoglycosides such as gentamicin, neomycin, and amikacin . These compounds share a similar mechanism of action and are used to treat a variety of bacterial infections.

Uniqueness

This compound is unique due to its specific structure, which includes the (S)-4-amino-2-hydroxybutyryl group. This structural feature provides the compound with enhanced activity against certain resistant bacteria, making it a valuable addition to the aminoglycoside class of antibiotics .

Properties

CAS No. |

53448-69-4 |

|---|---|

Molecular Formula |

C21H43N5O16S |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1 |

InChI Key |

DCBQXUQGFKXMKS-KMFTYAMCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.